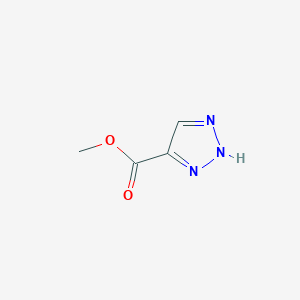

methyl 1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQUCUWEZQIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412928 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4967-77-5, 877309-59-6 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-1,2,3-triazole-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different triazole derivatives with altered properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from these reactions include various triazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor in biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bulky groups (e.g., benzyl ) increase molecular weight and influence crystal packing. Electron-withdrawing groups (e.g., nitro , fluorine ) enhance stability and reactivity.

- Synthetic Methods : CuAAC is versatile for regioselective 1,4-substitution , while sodium ethoxide-mediated reactions enable esterification .

Key Observations :

Crystallographic and Spectroscopic Insights

- Crystal Packing: The benzyl-substituted derivative () crystallizes in a monoclinic system (a=12.0551 Å) with intermolecular hydrogen bonds influencing stability .

- NMR Shifts: Substituents alter chemical environments. For example, the tert-butoxycarbonyl-amino group in ’s derivatives introduces upfield shifts in ¹³C NMR due to electron donation .

Biological Activity

Methyl 1H-1,2,3-triazole-4-carboxylate (MTCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of MTCA, supported by relevant research findings and data.

Synthesis of this compound

MTCA can be synthesized through various methods. One common approach involves the reaction of azides with terminal alkynes under copper(I)-catalyzed conditions, known as "click chemistry." This method is favored for its efficiency and the ability to produce high yields of pure products. The structure of MTCA can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into its purity and identity .

Antimicrobial Properties

MTCA exhibits significant antimicrobial activity against various pathogens. In a study evaluating the antimicrobial effects of MTCA and its derivatives, it was found that several compounds showed higher inhibition rates against bacterial growth compared to metronidazole, a commonly used antibiotic. Compounds derived from MTCA demonstrated potent antifungal and antibacterial activities, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that MTCA and its derivatives possess anticancer properties. For instance, certain triazole derivatives have been shown to inhibit the proliferation of leukemia cell lines (K562 and CCRF-SB) in vitro. The mechanism behind this activity may involve apoptosis induction and cell cycle arrest at the sub-G1 phase, suggesting that these compounds could serve as potential anticancer therapeutics .

Table 1: Summary of Biological Activities of MTCA Derivatives

The biological activity of MTCA can be attributed to its ability to interact with various biological targets. For example, some studies suggest that triazole derivatives may inhibit key enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways critical for cancer cell survival . The precise mechanisms remain an area of active research.

Case Studies

Several case studies have explored the efficacy of MTCA in different biological contexts:

- Antimicrobial Efficacy : In one study, MTCA was evaluated alongside other triazole derivatives against a panel of bacterial strains. Results indicated that MTCA exhibited superior activity against multidrug-resistant strains, highlighting its potential as a novel therapeutic agent .

- Anticancer Potential : A recent investigation into the effects of MTCA on leukemia cells demonstrated significant cytotoxic effects at low concentrations. The study noted that treatment with MTCA resulted in increased apoptosis markers and reduced cell viability over time .

- Electrochemical Applications : Beyond biological activity, MTCA has also been explored for its electrochemical properties, particularly in sensor applications for detecting hydrogen peroxide. This dual functionality underscores the versatility of triazole compounds in both medicinal and analytical chemistry .

Q & A

Q. What are the common synthetic routes for methyl 1H-1,2,3-triazole-4-carboxylate and its derivatives?

The primary method involves Ru-catalyzed [3+2] cycloaddition between organic azides and alkynes (Huisgen reaction). For example, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is synthesized by refluxing benzyl azide and methyl propiolate in toluene with 5 mol% Ru catalyst (e.g., {(Tp)(PPh₃)₂Ru(N₃)}), followed by silica gel chromatography and recrystallization . Derivatives like fluorobenzyl-substituted analogs require tailored azide precursors (e.g., 4-fluorobenzyl azide) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray diffraction (XRD): Monoclinic crystal systems (e.g., space group P2₁/n) with lattice parameters (e.g., a = 3.8823 Å, β = 100.938°) are reported for the unsubstituted triazole core .

- Bond length analysis: Key bond lengths include N3–C4 (1.3367 Å) and C3–N1 (1.3621 Å), consistent with aromatic triazole systems .

- Refinement: H-atoms are typically constrained using SHELXL97, with R factors < 0.05 for high-quality datasets .

Q. How is regioselectivity achieved in synthesizing 1,4-disubstituted triazoles?

Ru catalysts favor 1,4-regioselectivity due to acetylide intermediate stabilization . For example, {(Tp)(PPh₃)₂Ru(N₃)} directs azide-alkyne cycloaddition to form 1,4-products exclusively, avoiding 1,5-isomers .

Q. What purification techniques are effective post-synthesis?

- Chromatography: Silica gel columns eluted with ether (to remove unreacted alkyne) and CH₂Cl₂ (to isolate the triazole product) .

- Recrystallization: Dichloromethane–ether mixtures yield single crystals suitable for XRD .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or novel derivatives?

- Catalyst screening: Alternative Ru complexes (e.g., Cp*RuCl) or Cu(I) catalysts may improve efficiency for specific substrates .

- Solvent and temperature: Refluxing in toluene (24 h) is standard, but microwave-assisted reactions can reduce time .

- Stoichiometry: A 1:1.5 azide:alkyne ratio minimizes side products .

Q. What computational methods validate experimental structural data?

Hybrid DFT calculations (e.g., B3LYP/6-311++G(d,p)) compare theoretical and experimental bond lengths/angles. For example, deviations in C–CH₂–N angles (112.13° vs. ideal 109.47°) arise from steric effects, validated by Hirshfeld surface analysis .

Q. How do substituents influence supramolecular packing and crystallinity?

- Benzyl groups enhance π-π stacking, as seen in methyl 1-benzyl-1H-triazole-4-carboxylate’s layered crystal structure .

- Electron-withdrawing groups (e.g., -CN, -F) alter dipole interactions, affecting melting points and solubility .

Q. What strategies resolve contradictions in crystallographic data?

- Multi-scan absorption correction (e.g., SADABS) reduces errors in datasets with Tmin/Tmax > 0.95 .

- High-resolution XRD (e.g., Bruker SMART CCD) minimizes thermal motion artifacts, critical for accurate H-atom placement .

Q. How is biological activity modulated through structural modifications?

- Fluorobenzyl substitution (e.g., 4-fluorobenzyl) enhances antimicrobial activity by improving lipid membrane penetration .

- Carboxylate ester hydrolysis to free acids (e.g., 5-methyl-1-phenyl-1H-triazole-4-carboxylic acid) increases hydrogen-bonding potential for enzyme inhibition .

Q. What advanced techniques analyze reaction intermediates or side products?

- NMR kinetics tracks azide consumption and triazole formation in real time.

- LC-MS identifies byproducts like unreacted alkyne or dimerized species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.